2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a quinoline moiety and a hydrazone linkage, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.
Medicine: Shows promising anticancer properties by inhibiting the proliferation of cancer cells.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with various molecular targets. The compound binds to DNA and inhibits the activity of topoisomerase enzymes, leading to the disruption of DNA replication and transcription. Additionally, it interferes with the microtubule network, preventing cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-ethoxyphenyl)-2-oxoacetamide
- 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide exhibits higher selectivity and potency against cancer cells. Its unique methoxyphenyl group enhances its binding affinity to molecular targets, resulting in improved therapeutic efficacy.
Properties
CAS No. |
477732-39-1 |
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Molecular Formula |
C19H15ClN4O3 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-16-9-5-4-8-15(16)23-18(25)19(26)24-21-11-13-10-12-6-2-3-7-14(12)22-17(13)20/h2-11H,1H3,(H,23,25)(H,24,26)/b21-11+ |
InChI Key |
ARNRSBUCZZMFET-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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